Thiotepa
Overview
Description
Thiotepa is an alkylating agent used to prevent graft rejection in stem cell transplantation and to treat a variety of malignancies including certain types of adenocarcinoma and superficial bladder carcinomas . It is a cancer chemotherapeutic member of the alkylating agent group, now in use for over 50 years . It is mostly used to treat breast cancer, ovarian cancer, and bladder cancer .
Synthesis Analysis
Thiotepa has been prepared by the addition of trichlorophosphine sulfide to aziridine and triethylamine . It is also synthesized by the addition of aziridine to phosphorus oxychloride . Thiotepa is synthesized in Japan .
Molecular Structure Analysis
Thiotepa is an organophosphorus compound with the formula (C2H4N)3PS . It is an analog of N, N′, N″ -triethylenephosphoramide (TEPA), which contains tetrahedral phosphorus and is structurally akin to phosphate .
Chemical Reactions Analysis
Thiotepa and its oxo analogue (Tepa) as the major metabolite are trifunctional alkylating agents with a broad spectrum of antitumor activity . In vivo and in vitro studies show alkylation of DNA by Thiotepa and Tepa can follow two pathways . Thiotepa in pathway 2, act as a cell penetrating carrier for aziridine, which is released via hydrolysis .
Physical And Chemical Properties Analysis
Thiotepa is a fine, white, crystalline solid . Its molecular weight is 189.22 g/mol . It is stable at temperatures above 2–8°C, is unstable in acid, and is sensitive to light .
Scientific Research Applications
Anticancer Efficacy and Mechanisms
Thiotepa (N,N',N"-triethylenethiophosphoramide) is recognized for its broad spectrum of antitumor activity, which has led to renewed interest in its use, especially in high-dose regimens for cancer treatment. Despite its long history of use, detailed insights into its pharmacokinetics, metabolism, and the precise mechanisms of its anticancer effects continue to evolve. Thiotepa's ability to alkylate DNA has been a significant focus, with in vivo and in vitro studies exploring its pathways of DNA alkylation. The drug's metabolism has also been investigated, revealing complex pathways involving ring-opening, N-dechloroethylation, and conjugation reactions (Maanen, Smeets, & Beijnen, 2000).
Impact on Cell Proliferation and Cognitive Functions
Research on Thiotepa's long-term effects on hippocampal cell proliferation and memory deficits provides insights into its impact beyond immediate anticancer activity. A study demonstrated that Thiotepa treatment leads to significant reductions in hippocampal cell proliferation, which correlates with memory deficits observed in mice. This finding suggests a potential adverse effect of Thiotepa treatment on cognitive functions, despite its efficacy in cancer treatment (Mondie, Vandergrift, Wilson, Gulinello, & Weber, 2010).
Pharmacogenetics and Therapeutic Drug Monitoring
The pharmacokinetics of Thiotepa and its main metabolite, Tepa, show considerable interpatient variability, which has implications for both efficacy and toxicity. Studies have investigated the effects of polymorphisms in drug-metabolizing enzymes on the pharmacokinetics of Thiotepa and Tepa, revealing significant but generally small effects. These findings underscore the importance of therapeutic drug monitoring and pharmacogenetic testing in optimizing Thiotepa-based therapy for individual patients (Ekhart, Doodeman, Rodenhuis, Smits, Beijnen, & Huitema, 2009).
Role in Stem Cell Transplantation and High-Dose Chemotherapy Regimens
Thiotepa's role in stem cell transplantation, particularly in myeloablative conditioning regimens, has been a significant area of research. Its use in combination with other chemotherapeutic agents, such as cyclophosphamide and busulfan, has been explored for its effectiveness in treating various cancers, including those with central nervous system involvement. Studies have highlighted the importance of dosing strategies and sequence dependency in maximizing the therapeutic potential of Thiotepa while minimizing toxicity (Huitema, Mathôt, Tibben, Rodenhuis, & Beijnen, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVUCIESVLUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3PS | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19840 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021339 | |
Record name | Thiotepa | |
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Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19840 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiotepa | |
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Record name | Thiotepa | |
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Boiling Point |
Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19840 | |
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Record name | Thiotepa | |
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Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |
Record name | SID57260086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Record name | Thiotepa | |
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URL | https://www.drugbank.ca/drugs/DB04572 | |
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Record name | Thiotepa | |
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Vapor Pressure |
0.00845 [mmHg] | |
Record name | Thiotepa | |
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Mechanism of Action |
The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically., Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines., The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa. | |
Record name | Thiotepa | |
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Record name | Thiotepa | |
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Product Name |
Thiotepa | |
Color/Form |
Crystals from pentane or ether, Fine, white, crystalline flakes | |
CAS RN |
52-24-4 | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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Record name | Thiotepa | |
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Record name | Thiotepa [USP:INN:BAN:JAN] | |
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Record name | Thiotepa | |
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Record name | thiotepa | |
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Record name | Thiotepa | |
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Record name | Thiotepa | |
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Record name | THIOTEPA | |
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Record name | Thiotepa | |
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Record name | Thiotepa | |
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Melting Point |
124.7 °F (NTP, 1992), 51.5 °C | |
Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19840 | |
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Record name | Thiotepa | |
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